molecular formula C26H18FN3O6 B14102031 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14102031
M. Wt: 487.4 g/mol
InChI Key: LJJCSFJEWHCRBT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and benzofuro[3,2-d]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the benzofuro[3,2-d]pyrimidinyl core: This step may involve the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

    Final coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl groups in the benzofuro[3,2-d]pyrimidinyl core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings, especially the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H18FN3O6

Molecular Weight

487.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H18FN3O6/c27-16-6-8-17(9-7-16)30-25(32)24-23(18-3-1-2-4-19(18)36-24)29(26(30)33)13-22(31)28-12-15-5-10-20-21(11-15)35-14-34-20/h1-11H,12-14H2,(H,28,31)

InChI Key

LJJCSFJEWHCRBT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64

Origin of Product

United States

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